molecular formula C7H15NO2 B2610384 D-Alloisoleucine, N-methyl- CAS No. 50673-48-8

D-Alloisoleucine, N-methyl-

Cat. No. B2610384
CAS RN: 50673-48-8
M. Wt: 145.202
InChI Key: KSPIYJQBLVDRRI-NTSWFWBYSA-N
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Description

“D-Alloisoleucine, N-methyl-” is a derivative of D-Alloisoleucine . D-Alloisoleucine is an amino acid with the formula CH3CH2CH(CH3)CH(NH2)CO2H . It exists as two enantiomers, of which the L derivative occurs naturally .


Molecular Structure Analysis

The molecular structure of D-Alloisoleucine can be analyzed using 1H and 13C NMR spectrometric analysis . This method permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .


Physical And Chemical Properties Analysis

D-Alloisoleucine is a solid at 20 degrees Celsius . Its molecular formula is C6H13NO2 and its molecular weight is 131.18 .

Scientific Research Applications

Synthesis and Transformation

D-alloisoleucine has been synthesized from L-isoleucine and (S)-2-methylbutan-1-ol, with potential applications in creating gamma-amino acids like isostatine. The process involved stereospecific inversion and epimerization of L-isoleucine, highlighting the compound's utility in complex chemical syntheses (Lloyd-Williams, Gonzalez, Jou, Giralt, & Monerris, 1994).

Biogenetic Origins and Antibiotic Synthesis

Investigations into the biogenetic origins of N-methyl-δ-methyl-L-isoleucine residues in etamycin and triostin C suggest D-alloisoleucine results from L-isoleucine epimerization, which is crucial for understanding the biosynthesis of microbial peptides (Walker, Bodanszky, & Perlman, 1970). Additionally, studies with 14C-labeled isoleucine stereoisomers established the role of L-alloisoleucine, D-alloisoleucine, and D-isoleucine as precursors in actinomycin biosynthesis, highlighting its importance in the production of antibiotic peptides (Yajima, Mason, & Katz, 1976).

Structural Studies

D-alloisoleucine's structural characteristics have been extensively studied. For instance, the molecular structure of D-alloisoleucine hydrochloride monohydrate was determined, providing insights into its orthorhombic crystal structure and common structural features, crucial for understanding its behavior in various applications (Varughese & Srinivasan, 1976).

Applications in Palaeotemperature Indication

The racemization reaction of isoleucine, producing D-alloisoleucine, has been used in geochronology. This process is significant in dating fossil bones and understanding Pleistocene deposits, making D-alloisoleucine a valuable tool in paleoclimatology and archaeology (Bada, Protsch, & Schroeder, 1973).

Safety and Hazards

D-Alloisoleucine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2R,3S)-3-methyl-2-(methylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPIYJQBLVDRRI-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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